molecular formula C16H17NO3 B6380210 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol CAS No. 1261949-35-2

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol

Cat. No.: B6380210
CAS No.: 1261949-35-2
M. Wt: 271.31 g/mol
InChI Key: AKAYWDCVGDHIQF-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol is a chemical compound with the molecular formula C15H15NO2. It is known for its unique structure, which includes a dimethylaminocarbonyl group attached to a phenyl ring, and a methoxy group attached to another phenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-14(18)15(10-12)20-3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAYWDCVGDHIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685706
Record name 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-35-2
Record name 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol typically involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The methoxy group can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol is unique due to the presence of both a methoxy group and a dimethylaminocarbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

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